3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one
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Overview
Description
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a butynyl chain, which is further connected to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one typically involves the following steps:
Formation of 4-(Trimethylsilyl)but-3-yn-1-ol: This intermediate can be synthesized by reacting trimethylsilylacetylene with formaldehyde in the presence of a base such as sodium hydroxide.
Conversion to this compound: The intermediate 4-(Trimethylsilyl)but-3-yn-1-ol is then subjected to a cyclization reaction with cyclohexanone under acidic conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanones.
Scientific Research Applications
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, enhancing the stability and reactivity of the compound in chemical reactions. Additionally, the cyclohexanone moiety can participate in various biochemical processes, potentially affecting enzyme activity and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)but-3-yn-1-ol: A precursor in the synthesis of the target compound.
4-(Trimethylsilyl)-3-butyn-2-one: Another compound with a trimethylsilyl group and a butynyl chain.
Uniqueness
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one is unique due to its combination of a trimethylsilyl group, a butynyl chain, and a cyclohexanone ring. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
113893-24-6 |
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Molecular Formula |
C13H22OSi |
Molecular Weight |
222.40 g/mol |
IUPAC Name |
3-(4-trimethylsilylbut-3-ynyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22OSi/c1-15(2,3)10-5-4-7-12-8-6-9-13(14)11-12/h12H,4,6-9,11H2,1-3H3 |
InChI Key |
KRQZTPPRGNHKJV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCC1CCCC(=O)C1 |
Origin of Product |
United States |
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